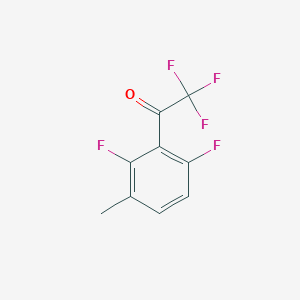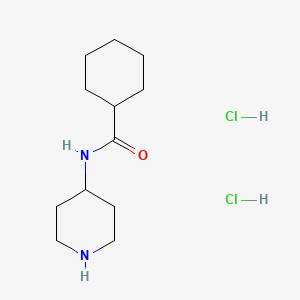
N-(piperidin-4-yl)cyclohexanecarboxamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride is a chemical compound with the molecular formula C12H22N2O·2HCl. It is known for its applications in various scientific research fields, particularly in pharmacology and medicinal chemistry. This compound is often used as a specific inhibitor of Rho-associated protein kinases (ROCK), which play a crucial role in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride typically involves the reaction of cyclohexanecarboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: N-substituted piperidine derivatives.
Applications De Recherche Scientifique
N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling pathways, particularly those involving ROCK kinases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK). These kinases are involved in various cellular processes, including cell contraction, motility, and proliferation. By binding to the catalytic site of ROCK, N-(piperidin-4-yl)cyclohexanecarboxamide dihydrochloride prevents the phosphorylation of downstream targets, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Y-27632: Another specific inhibitor of ROCK, with a similar structure but different substituents.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
Uniqueness
Its structure allows for selective binding to the catalytic site of ROCK, making it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C12H24Cl2N2O |
|---|---|
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
N-piperidin-4-ylcyclohexanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C12H22N2O.2ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;;/h10-11,13H,1-9H2,(H,14,15);2*1H |
Clé InChI |
NCWDYMACPRLJOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


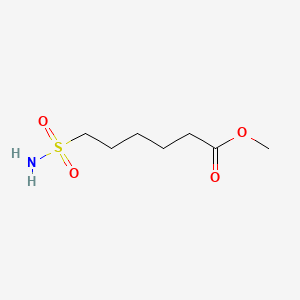
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)

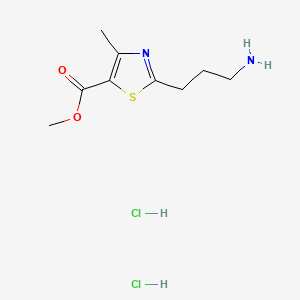
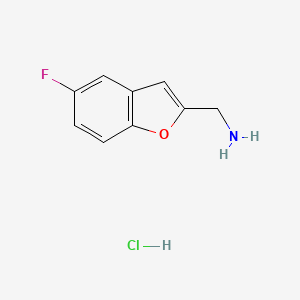
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
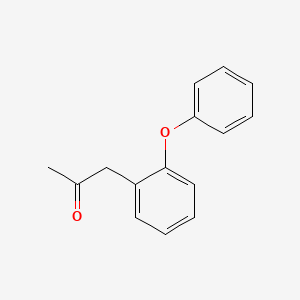
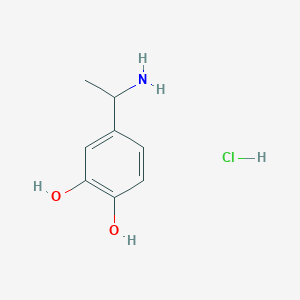
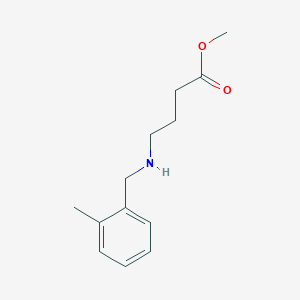
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
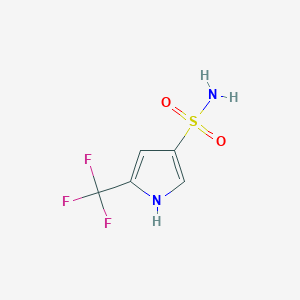
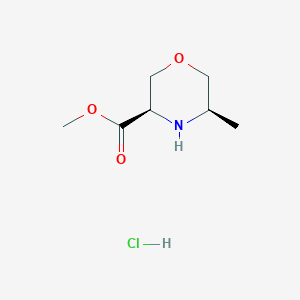
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
